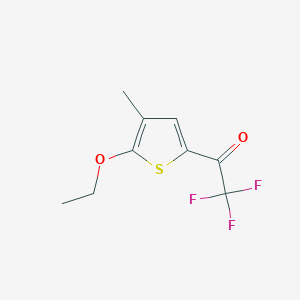
1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of an ethoxy group, a methyl group, and a trifluoromethyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides and base catalysts.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through the reaction of the thiophene derivative with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methyl groups are replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. It is also studied for its reactivity and stability under different conditions.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its bioactivity and pharmacokinetics.
Comparison with Similar Compounds
1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone can be compared with other thiophene derivatives, such as:
1-(5-Methoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(5-Ethoxy-4-ethylthiophen-2-yl)-2,2,2-trifluoroethanone: Similar structure but with an ethyl group instead of a methyl group.
1-(5-Ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanol: Similar structure but with a hydroxyl group instead of a ketone group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H9F3O2S |
|---|---|
Molecular Weight |
238.23 g/mol |
IUPAC Name |
1-(5-ethoxy-4-methylthiophen-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H9F3O2S/c1-3-14-8-5(2)4-6(15-8)7(13)9(10,11)12/h4H,3H2,1-2H3 |
InChI Key |
OLPZDXJJCFZSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(S1)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















